An In-depth Technical Guide to the Bioactive Compound TS 155-2 (JBIR-100)
An In-depth Technical Guide to the Bioactive Compound TS 155-2 (JBIR-100)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TS 155-2, also identified as JBIR-100, is a complex macrocyclic lactone belonging to the bafilomycin family of natural products.[1] Isolated from Streptomyces species, this compound has garnered interest for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the current scientific understanding of TS 155-2, including its chemical properties, proposed mechanisms of action, and available experimental data. Notably, TS 155-2 is reported to exhibit dual mechanisms of action: inhibition of vacuolar-type H+-ATPase (V-ATPase) and blockade of thrombin-stimulated calcium influx.[1][2] This document consolidates the available quantitative data, details key experimental protocols, and presents signaling pathways and workflows through structured diagrams to facilitate further research and development.
Chemical and Physical Properties
TS 155-2 is a 16-membered plecomacrolide characterized by a complex structure featuring a tetrahydropyran ring and multiple stereocenters.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | JBIR-100 | [1] |
| Molecular Formula | C₃₉H₆₀O₁₁ | [3] |
| Molecular Weight | 704.9 g/mol | [3] |
| CAS Number | 1314486-37-7 | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO, ethanol, methanol | [3] |
| Storage | Store at -20°C | [3] |
Mechanisms of Action
TS 155-2 is reported to have at least two distinct biological activities, suggesting a multi-targeted profile.
V-ATPase Inhibition
As a bafilomycin analogue, a primary mechanism of action for TS 155-2 is the inhibition of vacuolar-type H+-ATPases (V-ATPases).[1] These proton pumps are crucial for the acidification of intracellular compartments such as lysosomes and endosomes.[3] Inhibition of V-ATPase can disrupt a variety of cellular processes including protein degradation, autophagy, and receptor recycling, making it a target of interest in cancer and osteoporosis research.[3]
A study by Ueda et al. (2010) reported that TS 155-2 (JBIR-100) exhibits cytotoxic effects against HeLa cells with a half-maximal inhibitory concentration (IC₅₀) of 72.6 nM after 48 hours of exposure.[2] This activity is attributed to its V-ATPase inhibitory function.
Caption: V-ATPase Inhibition Pathway of TS 155-2.
Inhibition of Thrombin-Stimulated Calcium Entry
The original patent for TS 155-2 reportedly suggests a range of activities including hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory effects.[2] These activities are proposed to stem from the compound's ability to block calcium (Ca²⁺) entry into cells following stimulation by thrombin.[2] Thrombin is a key protease in the coagulation cascade and its interaction with protease-activated receptors (PARs) on platelets leads to an increase in intracellular calcium, a critical step in platelet activation and aggregation.
Note: At the time of this writing, a detailed, publicly available English translation or abstract of the original patent (Japan Patent 2000-302782) could not be located. Therefore, the experimental basis and quantitative data for this mechanism of action remain unverified in the peer-reviewed literature.
Caption: Proposed Inhibition of Thrombin-Induced Calcium Influx by TS 155-2.
Antimicrobial Activity
TS 155-2 has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against a panel of microorganisms are presented below.
| Microorganism | Strain | MIC (µM) |
| Bacillus anthracis | Sterne ΔLF | 4 |
| Bacillus cereus | ATCC 4342 | 4 |
| Bacillus subtilis | subsp. subtilis str. 168 | 8 |
| Bacillus subtilis | ATCC 47096 | 8 |
| Bacillus sp. | Al Hakam | 4 |
| Enterococcus faecium | U503 (VRE) | 16 |
| Enterococcus faecalis | ATCC 29212 | 16 |
| Staphylococcus aureus | USA300 (MRSA) | 4 |
| Staphylococcus aureus | Newman | 8 |
| Staphylococcus epidermidis | ATCC 12228 | 8 |
| Debaryomyces hansenii | 8 |
Data sourced from Molloy et al., 2016.[3]
The compound was found to be largely ineffective against Gram-negative bacteria and most fungi tested, with the exception of Debaryomyces hansenii.[3] Further studies on Bacillus subtilis indicated that TS 155-2 is bactericidal and appears to perturb the cell membrane, as evidenced by a dose-dependent membrane depolarization.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from Molloy et al. (2016).[3]
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate liquid media (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi) to mid-logarithmic phase.
-
Compound Dilution: A stock solution of TS 155-2 in DMSO is prepared. Serial two-fold dilutions are made in 96-well microtiter plates using the appropriate culture medium to achieve a range of final concentrations.
-
Inoculation: The microbial cultures are diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plates containing the compound dilutions.
-
Incubation: Plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of TS 155-2 that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
V-ATPase Inhibition Assay (Representative Protocol)
While the specific protocol used to determine the IC₅₀ of TS 155-2 against HeLa cells is not detailed in the available literature, a general protocol for assessing V-ATPase activity using bafilomycin A1 (a related compound) can be adapted. This often involves measuring the acidification of isolated vesicles or lysosomes.
-
Vesicle Isolation: Isolate V-ATPase-containing vesicles (e.g., lysosomes or microsomal fractions) from a relevant cell line (e.g., HeLa cells) using differential centrifugation and/or density gradient centrifugation.
-
Fluorescence Assay Setup: Resuspend the isolated vesicles in a buffer containing a pH-sensitive fluorescent dye (e.g., acridine orange).
-
Initiation of Pumping: Add ATP and Mg²⁺ to the vesicle suspension to initiate proton pumping by V-ATPase. This will cause the vesicles to acidify, leading to a quenching of the fluorescent signal from the dye.
-
Inhibitor Addition: Add varying concentrations of TS 155-2 (or a control inhibitor like bafilomycin A1) to the assay.
-
Data Acquisition: Monitor the rate of fluorescence quenching over time using a fluorescence spectrophotometer.
-
IC₅₀ Calculation: The rate of proton pumping is calculated from the slope of the fluorescence quenching. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Summary and Future Directions
TS 155-2 (JBIR-100) is a bioactive natural product with at least two confirmed biological activities: V-ATPase inhibition and antimicrobial effects against Gram-positive bacteria. Quantitative data for these activities are available and provide a solid foundation for further investigation. The reported anti-platelet and anti-inflammatory activities, purportedly mediated by the inhibition of thrombin-stimulated calcium influx, require further validation through peer-reviewed experimental studies, as the primary source for these claims remains largely inaccessible.
Future research should focus on:
-
Elucidating the precise molecular interactions between TS 155-2 and the V-ATPase complex.
-
Conducting a comprehensive structure-activity relationship (SAR) study to optimize its potency and selectivity.
-
Independently verifying the reported effects on thrombin-mediated calcium signaling and platelet activation.
-
Evaluating the in vivo efficacy and safety profile of TS 155-2 in relevant animal models of cancer, infectious diseases, and thrombosis.
This technical guide serves as a repository of the current knowledge on TS 155-2 and is intended to be a valuable resource for the scientific community to guide future research endeavors.
